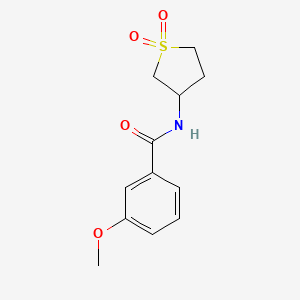

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including compounds with antitubercular activity, has been reported. These compounds were synthesized through a multi-step process involving the conversion of aromatic acids into esters, then hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. The final step involved stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH to obtain the target compounds. The most promising lead molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv (MTB) .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including proton nuclear magnetic resonance (^1H-NMR), infrared spectroscopy (IR), and mass spectrometry. These methods provided detailed information about the molecular framework and functional groups present in the compounds, ensuring the accuracy of the synthesized structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives were carefully designed to introduce the 1,3,4-oxadiazole moiety, which is known for its biological activity. The reactions proceeded through the formation of intermediates such as esters and hydrazides, followed by cyclization to form the oxadiazole ring. The final step involved a nucleophilic substitution reaction to attach the N-(2-methoxy-5-chlorophenyl) group to the oxadiazole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide were not detailed in the provided papers, the general properties of the 1,3,4-oxadiazole derivatives can be inferred. These compounds typically exhibit good stability and have shown significant biological activity, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The presence of substituents such as chlorophenyl groups can further influence the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules .

Aplicaciones Científicas De Investigación

Anticancer Applications

Several derivatives of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide have been synthesized and evaluated for their anticancer activities. For instance, a study by Ravinaik et al. (2021) designed and synthesized substituted benzamides with the core 1,3,4-oxadiazole structure, demonstrating moderate to excellent anticancer activity across various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

Nayak et al. (2016) synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antimycobacterial activity, identifying compounds with promising activity against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents (Nayak et al., 2016).

Cystic Fibrosis Therapy

Research by Yu et al. (2008) identified N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, showcasing the compound's potential in cystic fibrosis therapy (Yu et al., 2008).

Enzyme Inhibition Studies

Pflégr et al. (2022) investigated 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase, which are important for treating conditions like dementias and myasthenia gravis. These compounds exhibited moderate dual inhibition, highlighting their potential as therapeutic agents (Pflégr et al., 2022).

Nematocidal Activity

A study by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting these compounds as promising leads for nematicide development (Liu et al., 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .

Mode of Action

The compound interacts with its target, Methionine aminopeptidase, and inhibits its function . This inhibition disrupts the normal process of protein synthesis, leading to changes in the cellular functions .

Biochemical Pathways

The affected pathway is the protein synthesis pathway. By inhibiting Methionine aminopeptidase, the compound prevents the removal of the N-terminal methionine from nascent proteins . This alteration can affect the downstream effects of protein synthesis, potentially leading to changes in cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the disruption of protein synthesis . By inhibiting Methionine aminopeptidase, the compound can alter the structure of newly synthesized proteins, potentially affecting their function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, in the case of mycobacteria, the thick, waxy, hydrophobic cell envelope or efflux pumps can decrease the drug concentration inside the cytoplasm . This can affect the compound’s ability to reach its target and exert its effects .

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-13(2,3)11(19)16-12-18-17-10(20-12)8-6-7(14)4-5-9(8)15/h4-6H,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGSHSRIUHREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)